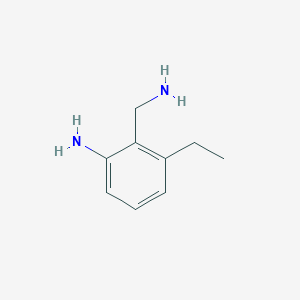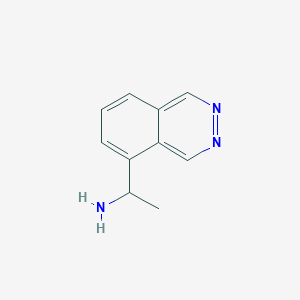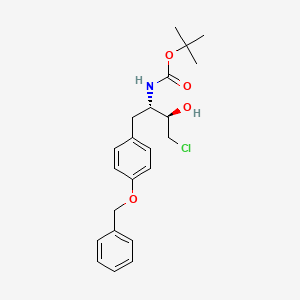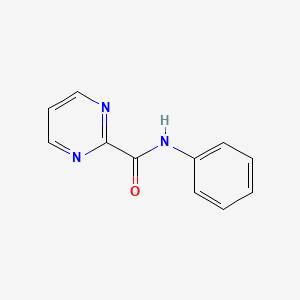![molecular formula C19H19N3O4 B13130475 3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is a complex organic compound belonging to the bipyridine family. This compound is characterized by its bipyridine core, which is a structure composed of two pyridine rings connected by a single bond. The presence of various functional groups, such as cyanoethyl, ethyl, and dimethyl groups, along with dicarboxylate esters, makes this compound highly versatile and useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate typically involves multiple steps:
Formation of the Bipyridine Core: The initial step involves the coupling of two pyridine rings. This can be achieved through a variety of methods, such as the Ullmann coupling reaction, which uses copper catalysts to form the bipyridine structure.
Introduction of Functional Groups: The ethyl and dimethyl groups are introduced through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a strong base like sodium hydride.
Addition of Cyanoethyl Group: The cyanoethyl group can be introduced via a Michael addition reaction, where acrylonitrile is added to the bipyridine core under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate esters. This can be done using alcohols in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other substituents on the bipyridine core.
Wissenschaftliche Forschungsanwendungen
3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which 3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The presence of the cyanoethyl and dicarboxylate groups can also influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.
5,5’-Dimethyl-2,2’-bipyridine: Another dimethyl-substituted bipyridine with different substitution pattern.
Uniqueness
3’-(2-Cyanoethyl)5’-ethyl2’,6’-dimethyl-[3,4’-bipyridine]-3’,5’-dicarboxylate is unique due to the combination of its functional groups, which provide a balance of steric and electronic effects. This makes it particularly effective in forming stable metal complexes and participating in a variety of chemical reactions. The presence of the cyanoethyl group also adds a level of reactivity that is not present in simpler bipyridine derivatives.
Eigenschaften
Molekularformel |
C19H19N3O4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-O-(2-cyanoethyl) 5-O-ethyl 2,6-dimethyl-4-pyridin-3-ylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-4-25-18(23)15-12(2)22-13(3)16(19(24)26-10-6-8-20)17(15)14-7-5-9-21-11-14/h5,7,9,11H,4,6,10H2,1-3H3 |
InChI-Schlüssel |
VCASNWLPPCILHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CN=CC=C2)C(=O)OCCC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)











